2-Acetyl-6-(trifluoromethyl)isonicotinic acid
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Overview
Description
2-Acetyl-6-(trifluoromethyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an acetyl group at the 2-position and a trifluoromethyl group at the 6-position on the isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-(trifluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylisonicotinic acid with trifluoromethylating agents under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as chlorination and fluorination at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
2-Acetyl-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetyl-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the acetyl group.
Picolinic acid: An isomer with the carboxyl group at the 2-position instead of the 4-position.
Isoniazid: A well-known derivative of isonicotinic acid used as an anti-tuberculosis drug.
Uniqueness
2-Acetyl-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. Its combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H6F3NO3 |
---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-acetyl-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO3/c1-4(14)6-2-5(8(15)16)3-7(13-6)9(10,11)12/h2-3H,1H3,(H,15,16) |
InChI Key |
XZOJWCBKOZRDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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